Tetrahydro Cortisone-d5

Description

Rationale for Deuterated Internal Standards in Quantitative Analytical Chemistry

In quantitative analytical chemistry, particularly in techniques like chromatography and mass spectrometry, achieving accurate and reproducible measurements is a constant challenge. clearsynth.comnih.gov Variations in sample preparation, instrument response, and the presence of other interfering compounds (matrix effects) can all introduce errors. clearsynth.com Deuterated internal standards are instrumental in overcoming these challenges. pubcompare.aiclearsynth.com

An internal standard is a known amount of a compound added to a sample before analysis. wikipedia.org By comparing the analytical response of the target analyte to the internal standard, researchers can correct for variations that occur during the analytical process. clearsynth.com Deuterated compounds are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts. sigmaaldrich.com This ensures that they behave similarly during extraction, derivatization, and chromatography, leading to more accurate quantification. sigmaaldrich.com

Overview of Tetrahydrocortisone-d5 as a Key Deuterated Steroid in Analytical Applications

Tetrahydrocortisone-d5 is a deuterated form of tetrahydrocortisone (B135524), a metabolite of cortisone (B1669442). medchemexpress.com It contains five deuterium (B1214612) atoms, which gives it a distinct mass signature compared to the endogenous (naturally occurring) tetrahydrocortisone. sigmaaldrich.com This makes it an ideal internal standard for the quantitative analysis of tetrahydrocortisone in biological samples like urine and plasma. nih.gov Its primary application lies in clinical chemistry and research, where accurate measurement of steroid metabolites is crucial for diagnosing and monitoring various endocrine disorders. nih.gov The use of Tetrahydrocortisone-d5 in conjunction with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly sensitive and specific quantification of its non-deuterated counterpart. nih.govnih.gov

Table 1: Properties of Tetrahydrocortisone-d5

| Property | Value |

|---|---|

| Chemical Formula | C₂₁D₅H₂₇O₅ sigmaaldrich.com |

| Isotopic Purity | ≥98 atom % D sigmaaldrich.com |

| Mass Shift | M+5 sigmaaldrich.com |

| Form | Powder sigmaaldrich.com |

| Storage Temperature | −20°C sigmaaldrich.com |

This table summarizes key properties of Tetrahydrocortisone-d5.

Table 2: Research Applications of Deuterated Steroids

| Research Area | Application |

|---|---|

| Metabolomics | Tracing metabolic pathways and fluxes of steroids. creative-proteomics.com |

| Clinical Diagnostics | Accurate quantification of steroid hormones and their metabolites for disease diagnosis. nih.gov |

| Pharmaceutical Research | Studying the pharmacokinetics and metabolism of steroid drugs. medchemexpress.com |

| Doping Control | Differentiating between endogenous and synthetic steroids. thermofisher.com |

This table outlines the primary research applications of deuterated steroids.

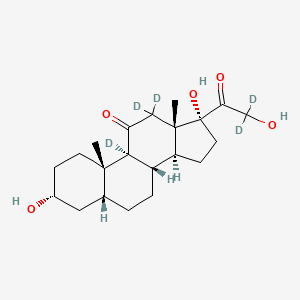

Structure

3D Structure

Properties

Molecular Formula |

C21H32O5 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |

InChI Key |

SYGWGHVTLUBCEM-VFFMWAQASA-N |

Isomeric SMILES |

[2H][C@]12[C@@H](CC[C@H]3[C@@]1(CC[C@H](C3)O)C)[C@@H]4CC[C@@]([C@]4(C(C2=O)([2H])[2H])C)(C(=O)C([2H])([2H])O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Purity Assessment of Tetrahydro Cortisone D5

Methodologies for Deuterium (B1214612) Incorporation into the Steroid Ring A

The synthesis of Tetrahydrocortisone-d5 focuses on introducing five deuterium atoms specifically into the A-ring of the steroid structure. smolecule.com Several methodologies are employed to achieve this site-specific labeling.

The principal method is catalytic deuteration . smolecule.com This technique involves the reaction of an unsaturated steroid precursor with deuterium gas (D₂) in the presence of a metal catalyst. arkat-usa.org For the synthesis of Tetrahydrocortisone-d5, this process typically involves the reduction of a Δ⁴-ene or a Δ¹,⁴-diene functionality within the A-ring of a cortisone-related precursor. smolecule.com The catalyst facilitates the addition of deuterium atoms across the double bonds, leading to a saturated, deuterated A-ring.

Another key strategy is catalytic reduction using deuterated reagents . In this approach, a precursor is reduced using a deuteride-donating agent in a deuterated solvent. smolecule.comresearchgate.net For instance, the ketone groups on the steroid ring can be reduced using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). smolecule.com This method is particularly effective for converting carbonyl groups to hydroxyl groups with the concurrent introduction of a deuterium atom.

Base-catalyzed hydrogen-deuterium exchange (HDX) is also a relevant mechanism, particularly for hydrogens on carbon atoms adjacent to a carbonyl group (α-hydrogens). mdpi.com Through keto-enol tautomerism in a basic, deuterated medium (like D₂O), the acidic α-hydrogens can be replaced with deuterium atoms. arkat-usa.orgmdpi.com Given the structure of the cortisone (B1669442) A-ring, this provides a pathway for deuterium incorporation at positions C-2 and C-4.

Precursors and Catalytic Systems in the Synthesis of Tetrahydrocortisone-d5

The successful synthesis of Tetrahydrocortisone-d5 hinges on the selection of appropriate starting materials (precursors) and highly efficient catalytic systems.

Precursors: The most common starting material for the synthesis is cortisone or its acetate (B1210297) form, cortisone acetate . smolecule.comresearchgate.net Cortisone provides the essential steroid backbone which is then chemically modified to introduce the deuterium atoms. In some related syntheses, prednisone , which has an additional double bond in the A-ring, can also serve as a precursor. smolecule.com The derivatization of Δ⁴,⁶-dieneone intermediates has also been explored as a critical step in the synthesis pathway. smolecule.com

Catalytic Systems: Rhodium-based catalysts are highly effective for the deuteration of steroids. smolecule.comsmolecule.com Specifically, 5% rhodium on alumina (B75360) (Rh/Al₂O₃) is a widely used heterogeneous catalyst. smolecule.com It demonstrates high selectivity in reducing the double bonds of the A-ring under a deuterium gas atmosphere, enabling the introduction of five deuterium atoms at positions C-1, C-2, C-3, C-4, and C-5. smolecule.com The mechanism involves the steroid substrate coordinating to the rhodium surface, followed by the oxidative addition of deuterium gas and subsequent delivery of deuterium atoms to the steroid framework. smolecule.com

In addition to heterogeneous catalysts, chemical reducing agents are crucial. Reagents such as lithium aluminum hydride and sodium borohydride are used, often in their deuterated forms (LiAlD₄, NaBD₄), to reduce carbonyl groups. smolecule.comresearchgate.net For example, lithium tri-tert-butoxyaluminum hydride has been used to reduce the C-3 carbonyl group of 5β-dihydrocortisone acetate to provide the desired 3α-hydroxy configuration found in tetrahydrocortisone (B135524). researchgate.net

| Component | Specific Example(s) | Role in Synthesis |

|---|---|---|

| Precursor | Cortisone, Cortisone Acetate, Prednisone | Provides the fundamental steroid structure for deuteration. smolecule.comresearchgate.netsmolecule.com |

| Catalyst | 5% Rhodium on Alumina (Rh/Al₂O₃) | Facilitates the selective addition of D₂ gas across double bonds in the A-ring. smolecule.com |

| Reducing Agent | Sodium Borodeuteride (NaBD₄), Lithium Aluminum Deuteride (LiAlD₄) | Reduces carbonyl groups while introducing deuterium atoms. smolecule.comresearchgate.net |

| Deuterium Source | Deuterium Gas (D₂), Deuterium Oxide (D₂O) | Provides the deuterium atoms for incorporation into the steroid. smolecule.comarkat-usa.org |

Characterization of Isotopic Purity and Deuterium Labeling Patterns

After synthesis, rigorous analytical characterization is essential to confirm the structural integrity of the molecule, determine the precise location of the deuterium labels, and quantify the isotopic purity. rsc.org This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. arkat-usa.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the level of deuteration, NMR spectroscopy is crucial for verifying the exact position of the deuterium atoms within the steroid ring. arkat-usa.orgrsc.org

¹H NMR (Proton NMR): The absence or reduction of signals in the ¹H NMR spectrum at specific chemical shifts corresponding to the A-ring protons provides direct evidence of successful deuterium substitution. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and the resulting signals confirm the presence of deuterium at specific locations.

¹³C NMR (Carbon-13 NMR): The incorporation of deuterium affects the resonance of adjacent carbon atoms (an isotope effect). nih.gov By using advanced techniques that decouple both proton and deuterium nuclei, it is possible to resolve the ¹³C signals for different isotopologues, allowing for site-specific quantification of deuterium incorporation. nih.gov

Together, these methods provide a comprehensive profile of the synthesized Tetrahydrocortisone-d5, ensuring its suitability as a high-quality internal standard for sensitive analytical applications. clearsynth.comrsc.org

| Analytical Technique | Primary Application in Characterization | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS, GC-MS, LC-MS/MS) | Quantification of Isotopic Enrichment | Overall deuterium incorporation level, isotopic distribution (d₀ to d₅), and confirmation of molecular weight. fu-berlin.dersc.org |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate Mass Measurement | Precise determination of isotopic composition and differentiation of isotopologues. nih.gov |

| Nuclear Magnetic Resonance (¹H, ²H, ¹³C NMR) | Structural Integrity and Label Position | Confirmation of the specific sites of deuteration (regiochemistry) and structural verification of the steroid backbone. rsc.orgnih.gov |

Advanced Analytical Methodologies Utilizing Tetrahydro Cortisone D5

Mass Spectrometry (MS) Applications with Tetrahydro Cortisone-d5 as Internal Standard

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry. researchgate.net Their use is pivotal in correcting for variations during sample preparation, extraction, and fluctuations in mass detector signals. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) has long been a cornerstone for the analysis of steroid hormones and their metabolites. nih.govsemanticscholar.org In these methods, deuterated steroids like this compound are invaluable. nih.gov A capillary gas chromatographic-mass spectrometric method has been developed for the simultaneous determination of tetrahydrocortisol (B1682764) (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (B135524) (THE) in human plasma and urine, which utilized [1,2,3,4,5-2H5]THE (THE-d5) as an internal standard. nih.gov This approach demonstrated satisfactory sensitivity, specificity, precision, and accuracy for measuring low concentrations of these key cortisol metabolites. nih.gov

The process often involves derivatization to improve the volatility and chromatographic behavior of the steroids. nih.govnih.gov For instance, a double derivatization technique has been shown to enable the effective separation of tetrahydrocorticoids. nih.gov Quantitation is then typically performed using selected-ion monitoring (SIM), where characteristic fragment ions of both the analyte and the deuterated internal standard are monitored. nih.gov The use of stable isotope-labeled internal standards in GC-MS provides high accuracy and precision, making it a reliable quantitative method. jcrpe.org

Table 1: GC-MS Applications Utilizing Deuterated Steroid Standards

| Application | Deuterated Standard Example | Key Findings & Advantages |

| Simultaneous determination of THF, allo-THF, and THE | This compound (THE-d5) | Enabled accurate quantification in human plasma and urine with high sensitivity and specificity. nih.gov |

| Measurement of androgen plasma clearance rates | Deuterium-labelled androstenedione (B190577) and testosterone (B1683101) | Facilitated the study of steroid metabolism and clearance in various physiological and pathological states. nih.gov |

| Urinary steroid profiling for metabolic disorders | Deuterated androgens (e.g., D5-Androsterone) | Aided in elucidating the origin of specific steroid metabolites. dshs-koeln.de |

| Analysis of anabolic steroid metabolites | Deuterated testosterone and androstanone | Used as internal standards for the detection of banned substances in sports. sigmaaldrich.comsigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques for Steroid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for steroid quantification in clinical and research settings due to its high sensitivity and specificity. sigmaaldrich.comlongdom.org The use of deuterated internal standards, including this compound, is fundamental to the accuracy of these assays. clinlabint.comnih.gov These standards, which have a different mass but similar chemical and physical properties to the analytes, are added to samples before extraction to correct for matrix effects and variations in the analytical process. clinlabint.comnih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of multiple steroids in a single run, offering a significant advantage over traditional immunoassays which are prone to cross-reactivity. sigmaaldrich.comnih.gov For example, a stable-isotope dilution LC-MS/MS method can quantify a panel of androgens and estrogens from a small serum volume with high accuracy and precision. nih.gov These multi-steroid profiling techniques are crucial for diagnosing and managing various endocrine disorders. sigmaaldrich.comsynnovis.co.uk

Table 2: LC-MS/MS Steroid Quantification Using Deuterated Internal Standards

| Steroid Panel | Deuterated Internal Standards Used | Sample Type | Key Methodological Features |

| Androgens and Estrogens | Testosterone-d2, Estradiol-d5, etc. | Serum | Liquid-liquid extraction, atmospheric pressure photoionization. nih.govallenpress.com |

| Cortisol and metabolites | Cortisol-d4, Tetrahydrocortisone-d6, etc. | Urine | Enzymatic deconjugation, solid-phase extraction. nih.govosaka-u.ac.jp |

| Multiple adrenal steroids | d7-Aldosterone, d4-Cortisol, d5-Testosterone, etc. | Serum | Online extraction, two-dimensional liquid chromatography. longdom.orgbiocrates.com |

| Endogenous and synthetic steroids | Various deuterated standards | Muscle Tissue | Hydrolysis, defatting, and solid-phase extraction clean-up. nih.gov |

Application in High-Resolution Mass Spectrometry and Data-Dependent Acquisition for Steroid Profiling

High-resolution mass spectrometry (HRMS) offers enhanced specificity for steroid profiling by providing accurate mass measurements, which aids in the identification of analytes. researchgate.net When coupled with techniques like data-dependent acquisition (DDA), HRMS allows for both quantitative and qualitative analysis in a single run. sciex.comresearchgate.net In DDA, the instrument acquires a full scan MS1 spectrum and then triggers MS/MS scans for the most abundant precursor ions detected. researchgate.net

The use of deuterated internal standards like this compound is also crucial in HRMS-based methods. sciex.com They are used to create standard curves for the accurate quantification of endogenous steroids. sciex.comsciex.com HRMS has been successfully applied to develop comprehensive steroid profiling methods for urine, capable of quantifying numerous steroid metabolites simultaneously. researchgate.net This approach has shown great promise in the diagnosis of various adrenal disorders by identifying characteristic shifts in steroid metabolite patterns. researchgate.net

Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification

Stable isotope dilution mass spectrometry (SID-MS) is the definitive method for achieving the highest accuracy and precision in the absolute quantification of analytes. nih.govcapes.gov.br The fundamental principle involves adding a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample as an internal standard. nih.govjcrpe.org This "isotopic analog" is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612).

Because the internal standard and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization, any sample loss or variation in instrument response affects both equally. researchgate.net By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the isotopic internal standard, a highly accurate and precise quantification can be achieved. clinlabint.com SID-MS methods using deuterated standards like this compound have been successfully developed and validated for the quantification of cortisol and its metabolites in various biological matrices, including plasma and urine. nih.govcapes.gov.br

Role of this compound in Quantitative Steroid Immunoassays

While this compound is a cornerstone of mass spectrometry-based methods, its direct application in quantitative steroid immunoassays is not its primary role. Immunoassays rely on the specific binding of an antibody to the target analyte. The structural modifications in a deuterated standard like this compound, while subtle, could potentially alter its binding affinity to the highly specific antibodies used in immunoassays. The primary utility of this compound lies in its function as an internal standard for mass spectrometry, which is often used as a reference method to validate and assess the performance of immunoassays. jcrpe.org

Method Development and Validation Protocols Employing this compound as a Certified Reference Material

The development and validation of analytical methods for steroid quantification are rigorous processes that often employ certified reference materials, including deuterated standards like this compound. clearsynth.com Validation protocols, guided by regulatory bodies, typically assess several key parameters to ensure the method is reliable and fit for its intended purpose. mdpi.comanalis.com.my

These parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. longdom.organalis.com.my

Accuracy: The closeness of the measured value to the true value. nih.govanalis.com.my

Precision: The degree of agreement among a series of measurements, assessed at both intra-assay and inter-assay levels. nih.govanalis.com.my

Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. jcrpe.orgmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

Recovery: The efficiency of the extraction process. analis.com.mynih.gov

Matrix Effect: The influence of other components in the sample matrix on the ionization of the analyte. nih.govmdpi.com

Stability: The stability of the analyte in the biological matrix under different storage conditions. nih.govmdpi.com

This compound is used to prepare calibration curves and quality control samples to assess these parameters during method validation. allenpress.comnih.gov Its use as an internal standard helps to ensure the accuracy and robustness of the developed method. longdom.org

Applications of Tetrahydro Cortisone D5 in Steroid Metabolism Research

Elucidation of Cortisone (B1669442) and Cortisol Metabolic Pathways Using Deuterated Tracers

The use of deuterated tracers like Tetrahydrocortisone-d5 is fundamental to the precise elucidation of steroidogenic pathways. Stable isotope-labeled steroids are indispensable for distinguishing between endogenously produced hormones and exogenously administered analogs or their metabolites in biological samples. smolecule.com This distinction is crucial for accurate metabolic studies.

In research methodologies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), Tetrahydrocortisone-d5 is often used as an internal standard. oup.com When added to a biological sample, such as urine or plasma, it co-elutes with its non-labeled counterpart, Tetrahydrocortisone (B135524) (THE). However, due to the mass difference imparted by the five deuterium (B1214612) atoms, the mass spectrometer can detect and quantify it separately from the endogenous THE. smolecule.com This technique corrects for any loss of analyte during sample preparation and analysis, ensuring high accuracy and reproducibility in the quantification of cortisol and cortisone metabolites. researchgate.netresearchgate.net This precise measurement allows researchers to map the flow of metabolites through various pathways, such as the conversion of cortisone to its downstream products, providing a clear picture of metabolic flux. nih.gov

Investigation of In Vivo Steroid Biotransformations and Metabolite Identification

Investigating the in vivo fate of corticosteroids is essential for understanding their biological activity and inactivation. Cortisol and cortisone undergo extensive biotransformation in the liver and other tissues before excretion. wikipedia.orgnih.gov These transformations include reduction of the A-ring and interconversion of the 11-keto and 11-hydroxyl groups. nih.govnih.gov

By administering a labeled compound, researchers can trace its journey through the body and identify the resulting metabolites with certainty. Following the administration of a labeled precursor, the unique mass signature of the deuterium label allows for the unambiguous identification of all subsequent metabolites in complex matrices like urine. researchgate.net For example, studies have identified a wide array of cortisol metabolites in vitro, including hydroxylated and reduced forms like 6β-hydroxycortisol, 20β-dihydroxycortisol, cortisone, and the tetrahydro-metabolites THF and THE. nih.gov Using a labeled tracer like Tetrahydrocortisone-d5 facilitates tracking the specific biotransformations of cortisone, helping to confirm unreported metabolic pathways or variations in metabolism due to genetic factors or disease. researchgate.netnih.gov

Assessment of Steroid Metabolite Ratios and Specific Enzyme Activities

The quantification of steroid metabolites, enabled by tools like Tetrahydrocortisone-d5, allows for the calculation of precursor-to-product ratios. These ratios serve as reliable indices of the in vivo activity of key enzymes involved in steroid metabolism. nih.govplos.org Analyzing these ratios provides a functional snapshot of an individual's steroidogenic and metabolic phenotype. frontiersin.orgfrontiersin.org

The enzyme 5β-reductase (aldo-keto reductase 1D1, or AKR1D1) plays a critical role in the inactivation of corticosteroids. wikipedia.orgnih.gov It catalyzes the conversion of cortisone to 5β-dihydrocortisone, a rate-limiting step that is followed by rapid conversion to 5β-tetrahydrocortisone (THE). nih.gov Therefore, the rate of THE formation is a direct reflection of 5β-reductase activity. The activity of this enzyme can be assessed by calculating the ratio of urinary THE to cortisone. oup.com An alteration in this ratio can indicate modified enzyme function, which has been observed in various metabolic conditions. nih.gov

Table 1: Example of Metabolite Ratio for Assessing 5β-Reductase Activity

| Enzyme Activity Index | Calculation | Interpretation |

| 5β-Reductase (Cortisone pathway) | Urinary [THE] / [Cortisone] | Reflects the conversion of cortisone to its inactive tetrahydrometabolite, indicating hepatic enzyme activity. oup.com |

This table is for illustrative purposes. Actual reference ranges are established in clinical laboratories.

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system, with its two main isoforms, is a critical regulator of local glucocorticoid availability. wikipedia.orgresearchgate.net

11β-HSD1 is primarily a reductase, converting inactive cortisone to active cortisol, mainly in the liver and adipose tissue. nih.govresearchgate.net

11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it to cortisone, protecting mineralocorticoid receptors in tissues like the kidney. nih.govfrontiersin.org

The activities of these isoforms are assessed using specific urinary metabolite ratios. The ratio of (Tetrahydrocortisol + allo-Tetrahydrocortisol) to Tetrahydrocortisone, or (THF+aTHF)/THE, is widely used as an index of global 11β-HSD1 activity. oup.comresearchgate.netnih.govresearchgate.net A higher ratio suggests increased net reactivation of cortisone to cortisol. Conversely, the ratio of urinary free cortisol to free cortisone (F/E) reflects 11β-HSD2 activity. nih.govresearchgate.net The accurate measurement of THE, which is essential for the (THF+aTHF)/THE ratio, relies on robust analytical methods where Tetrahydrocortisone-d5 is used as an internal standard. oup.com

Table 2: Metabolite Ratios for Assessing 11β-HSD Enzyme Activities

| Enzyme Activity Index | Calculation | Interpretation |

| 11β-HSD1 (net reductase activity) | Urinary ([THF] + [allo-THF]) / [THE] | Indicates the overall systemic reactivation of cortisone to cortisol. Elevated ratios are linked to metabolic dysfunction. oup.comnih.gov |

| 11β-HSD2 (dehydrogenase activity) | Urinary [Cortisol] / [Cortisone] | Reflects the peripheral inactivation of cortisol to cortisone. A decreased ratio suggests higher enzyme activity. nih.govresearchgate.net |

This table is for illustrative purposes. Actual reference ranges are established in clinical laboratories.

Role of Tetrahydro Cortisone D5 in Steroidomics and Advanced Biomarker Discovery

Comprehensive Steroid Profiling (Steroidomics) in Biological Matrices

Steroidomics, the comprehensive analysis of steroids and their metabolites, relies on robust analytical techniques for the simultaneous quantification of a wide array of compounds. Tetrahydrocortisone-d5 is instrumental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for steroid profiling in biological samples such as urine and serum. nih.gov By adding a known amount of THE-d5 to a sample at the beginning of the analytical process, it serves as an internal standard to correct for variations in sample preparation and instrument response. nih.gov This ensures high accuracy and precision in the quantification of endogenous steroids. nih.gov

Researchers have developed targeted metabolomics panels capable of detecting and quantifying numerous steroids simultaneously. For instance, one such panel can analyze 28 different steroids, including Tetrahydrocortisone (B135524), providing a comprehensive snapshot of the steroid metabolome. illinois.edu These methods are crucial for obtaining a holistic view of steroid biosynthesis and metabolism, which is essential for identifying subtle alterations associated with various pathologies. nih.gov

The table below illustrates a selection of steroids typically included in comprehensive profiling panels where THE-d5 would be used as an internal standard for the quantification of Tetrahydrocortisone.

| Steroid Analyte | Precursor | Major Metabolic Pathway |

| Cortisol | Cholesterol | Glucocorticoid Synthesis |

| Cortisone (B1669442) | Cortisol | Glucocorticoid Inactivation |

| Tetrahydrocortisone (THE) | Cortisone | Cortisol Metabolism/Clearance |

| Tetrahydrocortisol (B1682764) (THF) | Cortisol | Cortisol Metabolism/Clearance |

| Allo-tetrahydrocortisol (a-THF) | Cortisol | Cortisol Metabolism/Clearance |

| Dehydroepiandrosterone (DHEA) | Cholesterol | Adrenal Androgen Synthesis |

| Androstenedione (B190577) | DHEA | Androgen Synthesis |

| Testosterone (B1683101) | Androstenedione | Androgen Synthesis |

| Progesterone | Pregnenolone | Progestin Synthesis |

Application in Research of Endocrine Function and Metabolic Pathway Dysregulation

The precise measurement of steroid metabolites, enabled by internal standards like Tetrahydrocortisone-d5, is fundamental to investigating endocrine function and dysregulation. Altered levels of Tetrahydrocortisone and other cortisol metabolites can serve as biomarkers for various endocrine disorders. For example, in Cushing's syndrome, which is characterized by excess cortisol, urinary steroid profiling often reveals increased levels of cortisol metabolites, including Tetrahydrocortisone and Tetrahydrocortisol. mdpi.com Conversely, conditions like Addison's disease (adrenal insufficiency) would show decreased levels.

Furthermore, the ratios of different steroid metabolites can provide insights into the activity of key metabolic enzymes. For instance, the ratio of Tetrahydrocortisol (THF) to Tetrahydrocortisone (THE) can reflect the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for cortisol metabolism. mdpi.comresearchgate.net Similarly, ratios of 5α-reduced to 5β-reduced steroid metabolites, such as allo-tetrahydrocortisol to tetrahydrocortisol, are used to diagnose conditions like 5α-reductase deficiency. endocrine-abstracts.org

The following table summarizes key steroid metabolite ratios and their clinical significance in assessing endocrine function.

| Steroid Ratio | Enzyme Activity Indicated | Associated Conditions of Dysregulation |

| (THF + a-THF) / THE | 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Apparent Mineralocorticoid Excess, Cushing's Syndrome |

| a-THF / THF | 5α-Reductase | 5α-Reductase Deficiency, Polycystic Ovary Syndrome (PCOS) |

| Androsterone / Etiocholanolone | 5α-Reductase | 5α-Reductase Deficiency |

Development of Targeted Metabolomics Approaches for Specific Steroid Pathways

Beyond comprehensive profiling, Tetrahydrocortisone-d5 is integral to the development of targeted metabolomics assays that focus on specific steroidogenic pathways. These targeted approaches offer enhanced sensitivity and specificity for quantifying a select group of steroids involved in a particular metabolic route, such as glucocorticoid or androgen synthesis. hku.hk This is particularly valuable when investigating specific enzyme deficiencies or the effects of drugs that target steroid metabolism.

For example, a targeted assay for cortisol metabolism would include cortisol, cortisone, and their tetrahydro-metabolites (THF, a-THF, and THE). The use of THE-d5 ensures the accurate quantification of THE, a key metabolite in this pathway. researchgate.net Such methods allow researchers to pinpoint specific enzymatic steps that are dysregulated, providing a more detailed understanding of the pathophysiology of endocrine diseases. nih.gov The development of these assays is crucial for both clinical diagnostics and pharmaceutical research aimed at modulating steroid hormone action. researchgate.net

Contribution to Anti-Doping Research and the Detection of Exogenous Steroids

In the realm of anti-doping, Tetrahydrocortisone-d5 plays a role in methods designed to detect the illicit use of synthetic glucocorticoids. wada-ama.org The administration of exogenous glucocorticoids, such as hydrocortisone (B1673445) (cortisol), can suppress the endogenous production of cortisol through the hypothalamic-pituitary-adrenal (HPA) axis. This leads to altered profiles of urinary steroid metabolites. synnovis.co.uk

Anti-doping laboratories use sophisticated analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to monitor the steroid profiles of athletes. researchgate.netuit.no The accurate quantification of cortisol metabolites like Tetrahydrocortisone is essential for establishing reference ranges and identifying deviations that may indicate doping. While direct detection of synthetic steroids is the primary goal, monitoring the entire steroid profile can provide complementary evidence of substance misuse. wada-ama.org The use of isotope-labeled internal standards like THE-d5 is fundamental to the reliability of these sensitive detection methods.

Methodological Considerations and Future Research Trajectories

Potential Interferences and Analytical Challenges Associated with Deuterated Steroid Standards

The primary advantage of using deuterated internal standards lies in their chemical similarity to the analyte of interest, which helps to correct for variations during sample preparation and analysis. sigmaaldrich.com Despite this, several potential issues can arise, leading to inaccurate quantification.

Isobaric Interference: A significant challenge in steroid analysis is the presence of isobaric compounds, which are molecules that have the same nominal mass as the analyte. clinlabint.com Steroid hormones and their metabolites often exist as numerous isomers with identical molecular weights. lcms.cz If these are not chromatographically separated, they can interfere with the detection of the target analyte, leading to overestimated results. clinlabint.comlcms.cz For instance, even the naturally occurring isotopes of other compounds in a complex sample can produce signals that interfere with the ion transitions of the target steroids. mdpi.com

In-source Fragmentation: Analytes can fragment within the ion source of the mass spectrometer before they reach the collision cell. usp.org This "in-source fragmentation" can complicate the resulting mass spectra and affect the accuracy of quantification. usp.orgresearchgate.net The degree of fragmentation can be influenced by instrumental parameters such as the declustering potential and the temperature of the ion source. usp.org

Back-Exchange of Deuterium (B1214612): A critical issue with deuterated standards is the potential for the deuterium atoms to exchange with hydrogen atoms from the surrounding environment, such as water. arkat-usa.org This "back-exchange" can lead to a decrease in the isotopic purity of the standard and compromise the accuracy of quantitative measurements. arkat-usa.orgnih.gov This phenomenon has been noted as a potential problem that can render a deuterated internal standard unsuitable for a quantitative method. waters.com

Chromatographic Shift: While stable isotope-labeled internal standards are expected to co-elute with the analyte, differences in retention times can sometimes occur. scispace.com This chromatographic shift can affect the accuracy of the quantification, as the internal standard may not experience the same matrix effects as the analyte at the exact moment of elution.

Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of the analyte and the internal standard. texilajournal.com While deuterated standards are used to compensate for these effects, differences in the degree of ion suppression or enhancement between the analyte and the standard can still occur, particularly in complex biological matrices. waters.comnih.gov

A summary of these challenges is presented in the table below:

| Challenge | Description | Potential Impact on Analysis |

|---|---|---|

| Isobaric Interference | Presence of compounds with the same nominal mass as the analyte. clinlabint.com | Overestimation of analyte concentration if not chromatographically resolved. clinlabint.comlcms.cz |

| In-source Fragmentation | Fragmentation of the analyte within the ion source of the mass spectrometer. usp.org | Complicated mass spectra and inaccurate quantification. usp.orgresearchgate.net |

| Back-Exchange of Deuterium | Exchange of deuterium atoms on the standard with hydrogen from the environment. arkat-usa.org | Reduced isotopic purity of the standard and compromised accuracy. arkat-usa.orgnih.gov |

| Chromatographic Shift | Differences in retention time between the analyte and the deuterated standard. scispace.com | Inaccurate quantification due to differential matrix effects. |

| Matrix Effects | Suppression or enhancement of ionization by other components in the sample. texilajournal.com | Inaccurate results if the effect is not identical for the analyte and standard. waters.comnih.gov |

Strategies for Mitigating Analytical Artifacts and Enhancing Assay Robustness in Deuterated Steroid Analysis

To address the challenges outlined above, several strategies can be employed to improve the accuracy and reliability of analytical methods using deuterated steroid standards.

Chromatographic Separation: High-resolution chromatographic techniques, such as Ultra-Performance Liquid Chromatography (UPLC), are essential for separating isobaric interferences. lcms.czlcms.cz Effective chromatographic separation ensures that compounds with the same mass are detected at different times, preventing them from interfering with each other. clinlabint.com

Optimization of Mass Spectrometry Parameters: Careful optimization of instrument settings can help to minimize in-source fragmentation. usp.org This includes adjusting parameters like the declustering potential (or fragmentor voltage) and the ion source temperature. usp.org

Use of High-Resolution Mass Spectrometry (HRMS): HRMS can help to distinguish between the analyte and interfering compounds with very similar masses, thereby increasing the selectivity of the analysis. nih.gov

Appropriate Labeling of Internal Standards: The position and stability of the deuterium labels on the internal standard are crucial. arkat-usa.org Labels should be placed in positions that are not susceptible to back-exchange. Using standards with a higher number of deuterium atoms can also help to minimize the impact of any minor back-exchange.

Derivatization: Chemical derivatization can be used to improve the ionization efficiency and chromatographic separation of steroids. longdom.org This involves chemically modifying the steroid molecule to add a chargeable group, which can enhance its signal in the mass spectrometer and alter its retention time, helping to separate it from interfering compounds. longdom.org However, derivatization adds extra steps to the sample preparation process and can introduce variability. longdom.org

Method Validation: Rigorous method validation is critical to ensure the accuracy and precision of the assay. scispace.com This includes assessing the linearity, limits of detection and quantification, accuracy, precision, and the potential for matrix effects.

The following table summarizes these mitigation strategies:

| Strategy | Description | Benefit |

|---|---|---|

| Chromatographic Separation (e.g., UPLC) | Physically separating compounds before they enter the mass spectrometer. lcms.czlcms.cz | Resolves isobaric interferences, preventing co-elution and inaccurate quantification. clinlabint.com |

| Optimization of MS Parameters | Adjusting settings like declustering potential and ion source temperature. usp.org | Minimizes in-source fragmentation. usp.org |

| High-Resolution Mass Spectrometry (HRMS) | Utilizing mass spectrometers with high resolving power. nih.gov | Increases selectivity by differentiating between compounds with very similar masses. nih.gov |

| Appropriate Labeling | Ensuring stable positioning of deuterium atoms on the internal standard. arkat-usa.org | Prevents back-exchange and maintains isotopic purity. arkat-usa.org |

| Derivatization | Chemically modifying the steroid to improve analytical properties. longdom.org | Enhances ionization efficiency and chromatographic separation. longdom.org |

| Rigorous Method Validation | Thoroughly testing the performance of the analytical method. scispace.com | Ensures the accuracy, precision, and reliability of the results. scispace.com |

Emerging Trends in Stable Isotope Labeling for Advanced Steroid Research

The field of stable isotope labeling is continually evolving, with new techniques and applications emerging that promise to further enhance our understanding of steroid biology.

Metabolic Flux Analysis: Stable isotope labeling is a powerful tool for metabolic flux analysis, which allows researchers to trace the movement of atoms through metabolic pathways. creative-proteomics.comcreative-proteomics.comnih.gov By introducing a labeled substrate, such as ¹³C-glucose, into a biological system, scientists can track the incorporation of the label into various metabolites, including steroids. nih.gov This provides a dynamic view of steroid synthesis and metabolism that is not possible with static concentration measurements.

Advanced Labeling Strategies: Researchers are developing more sophisticated methods for synthesizing deuterated and other stable isotope-labeled compounds. researchgate.netresearchgate.net This includes site-specific labeling, which allows for the introduction of isotopes at precise locations within a molecule. arkat-usa.org This level of control is crucial for mechanistic studies and for creating internal standards with optimal stability.

Multiplexed Assays: The development of multiplexed assays allows for the simultaneous measurement of multiple steroids in a single analysis. acs.org This is often achieved using a panel of deuterated internal standards, one for each analyte. This high-throughput approach is valuable for clinical research and for obtaining a comprehensive view of the steroid profile.

Novel Derivatization Reagents: New derivatization reagents are being developed to improve the sensitivity and selectivity of steroid analysis. acs.orgrsc.org For example, reagents that introduce a permanently charged group onto the steroid molecule can significantly enhance its ionization efficiency in the mass spectrometer. nih.govresearchgate.net

Future Directions in the Academic Investigation and Application of Tetrahydrocortisone-d5 and Related Deuterated Steroids

The future of research involving Tetrahydrocortisone-d5 and other deuterated steroids is bright, with several exciting avenues for investigation and application.

Expanding the Scope of Metabolic Studies: As our understanding of the steroid network grows, there will be an increasing need for a wider range of deuterated standards to study a greater number of steroid metabolites. This will enable more comprehensive investigations into the role of steroids in health and disease.

Improving Clinical Diagnostics: Mass spectrometry-based methods using deuterated internal standards are becoming the gold standard for steroid hormone analysis in clinical settings. nih.gov Future research will likely focus on developing even more sensitive, specific, and high-throughput assays for routine clinical use. nih.gov This will aid in the diagnosis and management of a wide range of endocrine disorders.

Applications in Anti-Doping: The detection of illicit steroid use is a critical area of research. rsc.org High-precision analytical methods using deuterated standards are essential for distinguishing between endogenous and exogenous steroids and for ensuring fair competition in sports. researchgate.net

Environmental Monitoring: Steroids are emerging as environmental contaminants that can have adverse effects on wildlife. acs.org Sensitive analytical methods are needed to monitor the levels of these compounds in the environment and to assess their impact on ecosystems.

Integration with Other 'Omics' Technologies: The integration of steroid profiling data with information from other 'omics' fields, such as genomics, transcriptomics, and proteomics, will provide a more holistic understanding of the complex biological systems in which steroids operate.

The continued development and application of deuterated steroid standards like Tetrahydrocortisone-d5 will undoubtedly play a pivotal role in advancing our knowledge of steroid biochemistry and its implications for human health and the environment.

Q & A

Q. What analytical techniques are recommended for quantifying Tetrahydro Cortisone-d5 in biological matrices, and how are they validated?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing deuterated internal standards (e.g., this compound itself) to correct for matrix effects and ionization efficiency. Validation follows guidelines for specificity, linearity (1–500 ng/mL), precision (CV <15%), and accuracy (85–115%). Calibration curves should incorporate isotopic purity adjustments to account for potential unlabeled analogs .

Q. How should researchers ensure the stability of this compound in experimental storage conditions?

Methodological Answer: Store lyophilized this compound at ≤-80°C in amber vials under inert gas (e.g., argon). For solution-phase storage, use anhydrous ethanol or acetonitrile to minimize hydrolysis. Stability assessments should include periodic HPLC analysis (e.g., 99% purity threshold) and comparison against freshly prepared reference standards .

Q. What protocols are critical for minimizing contamination when handling this compound in trace-level analyses?

Methodological Answer: Employ glassware pre-rinsed with deuterium-depleted solvents, use laminar flow hoods for sample preparation, and implement blank injections between runs in LC-MS workflows. Cross-contamination checks should include analyzing solvent blanks spiked with structurally similar analogs (e.g., Tetrahydrocortisol-d4) .

Q. How can researchers confirm the isotopic integrity of this compound in synthesized batches?

Methodological Answer: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to verify the deuterium incorporation ratio (≥98% D5). Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR, can resolve positional deuterium distribution to rule out isotopic scrambling during synthesis .

Q. What are the key considerations for using this compound as an internal standard in pharmacokinetic studies?

Methodological Answer: Match the extraction recovery of the analyte (e.g., endogenous cortisone metabolites) by using a structurally analogous deuterated compound. Validate parallelism in ionization efficiency between the standard and analyte under varying mobile-phase conditions (e.g., pH 3.0–5.5) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters of this compound across studies?

Methodological Answer: Conduct a meta-analysis stratified by methodology (e.g., LC-MS vs. immunoassays), adjusting for deuterium isotope effects on metabolic half-life. Use kinetic modeling (e.g., compartmental analysis) to isolate matrix-specific biases, such as protein binding in plasma vs. cerebrospinal fluid .

Q. What experimental designs mitigate deuterium isotope effects in metabolic pathway studies using this compound?

Methodological Answer: Pair in vitro assays (e.g., hepatocyte incubations) with isotopologue ratio monitoring. For in vivo studies, co-administer ¹³C-labeled analogs to differentiate enzymatic vs. non-enzymatic degradation pathways. Statistical corrections (e.g., linear mixed-effects models) can account for kinetic isotope effects (KIEs) in rate constants .

Q. How should researchers address inter-laboratory variability in this compound quantification?

Methodological Answer: Establish a harmonized protocol using reference materials (e.g., NIST-traceable standards) and inter-laboratory cross-validation. Include a panel of blinded replicates with predefined acceptance criteria (e.g., ±10% inter-lab CV). Data normalization to a universal internal standard (e.g., deuterated cholesterol) can reduce platform-dependent biases .

Q. What strategies optimize the synthesis of this compound to achieve >99% isotopic purity?

Methodological Answer: Use catalytic deuteration under controlled pH (e.g., Pd/C in D₂O at pH 7.4) followed by chiral chromatography to separate diastereomers. Post-synthesis purification via recrystallization in deuterated solvents (e.g., DMSO-d6) enhances isotopic fidelity. HRMS and ²H-NMR are mandatory for batch certification .

Q. How can researchers leverage crystallographic data to predict this compound’s interactions with glucocorticoid receptors?

Methodological Answer: Perform molecular docking simulations using X-ray crystallography data (e.g., PDB ID 4P6X) to model deuterium’s steric and electronic effects. Compare binding affinities (ΔG) between this compound and its protiated form via surface plasmon resonance (SPR). Validate with in silico mutagenesis of receptor deuterium interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.